3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol
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Overview
Description
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol ring with a fluorine atom at the 5-position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol typically involves the protection of the hydroxyl group of 5-fluorophenol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane . The reaction conditions are mild, and the product is usually purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the type of reaction. For example, oxidation would yield quinones, while substitution reactions would yield various substituted phenols.
Scientific Research Applications
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can engage in halogen bonding. The TBDPS group provides steric protection, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) protected phenols
- Trimethylsilyl (TMS) protected phenols
- Triisopropylsilyl (TIPS) protected phenols
Uniqueness
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is unique due to the combination of the TBDPS protecting group and the fluorine atom. The TBDPS group offers increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . The presence of the fluorine atom adds unique reactivity and potential biological activity.
Properties
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO2Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,25H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEYZXQGXNBBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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